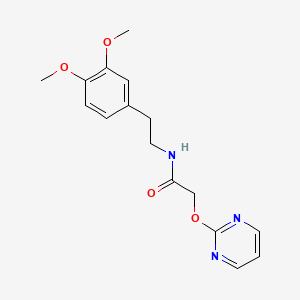

![molecular formula C18H15N3O4 B2860727 N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide CAS No. 922090-31-1](/img/structure/B2860727.png)

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

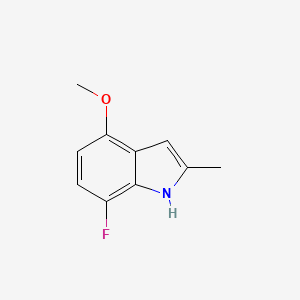

The compound contains a benzo[d][1,3]dioxol-5-yl moiety, which is a common structural component in many bioactive molecules . It also contains a 1,3,4-oxadiazol-2-yl group, which is a heterocyclic compound that often exhibits various biological activities .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography , NMR , and IR spectroscopy .Applications De Recherche Scientifique

Anticancer Activities

Compounds structurally similar to N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide have been extensively researched for their anticancer properties. For example, a series of substituted benzamides were evaluated for anticancer activity against various cancer cell lines, showing moderate to excellent activity, with some derivatives exhibiting higher potency than the reference drug etoposide (Ravinaik et al., 2021). Additionally, novel oxadiazole derivatives have been synthesized and assessed for their antitubercular activities, with certain compounds showing promising results against Mycobacterium tuberculosis (Nayak et al., 2016).

Anti-inflammatory and Antimicrobial Applications

Research into benzophenone appended oxadiazole derivatives revealed their potential as cyclooxygenase-2 (Cox-2) antagonists, demonstrating significant anti-inflammatory activity and amelioration of inflammatory conditions without significant side effects (Puttaswamy et al., 2018). Furthermore, studies on hybrid molecules combining benzimidazole and oxadiazole structures have shown potent antimicrobial activities, including against Mycobacterium tuberculosis, with some compounds exhibiting better efficacy than standard drugs (Shruthi et al., 2016).

Antiepileptic Effects

N-aryl-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamides derivatives have been synthesized and evaluated for their antiepileptic activity. These compounds demonstrated significant efficacy in reducing seizure thresholds in mice models, suggesting their potential for further investigation as antiepileptic drugs (Asadollahi et al., 2019).

Herbicidal Activities

Exploration into the herbicidal activities of oxadiazole derivatives has identified several compounds with effective action against both dicotyledonous and monocotyledonous plants, indicating their potential as herbicides (Bao, 2008).

Mécanisme D'action

Target of Action

Similar compounds with a 1,3-benzodioxol-5-yl moiety have been reported to exhibit a broad spectrum of biological activities . These include interactions with various cancer cell lines , suggesting potential targets within these cells.

Mode of Action

It’s worth noting that similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in certain cancer cells . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.

Biochemical Pathways

Given the reported anticancer activity of similar compounds , it’s plausible that the compound may affect pathways related to cell cycle regulation and apoptosis

Result of Action

Similar compounds have been shown to cause cell cycle arrest and induce apoptosis in certain cancer cells . This suggests that the compound may have similar effects, potentially leading to the inhibition of cancer cell proliferation.

Propriétés

IUPAC Name |

N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O4/c22-16(9-6-12-4-2-1-3-5-12)19-18-21-20-17(25-18)13-7-8-14-15(10-13)24-11-23-14/h1-5,7-8,10H,6,9,11H2,(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNHVPFUADBRRIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=NN=C(O3)NC(=O)CCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

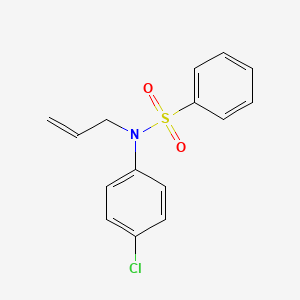

![N-(4-chloro-2-methylphenyl)-4-[5-(piperidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]thiophene-2-sulfonamide](/img/structure/B2860648.png)

![3-Ethyl-7-[4-(4-methoxyphenyl)piperazin-1-yl]triazolo[4,5-d]pyrimidine](/img/structure/B2860651.png)

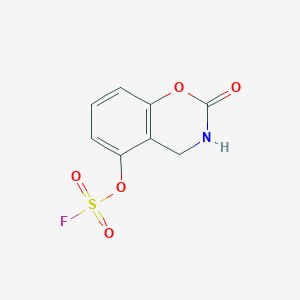

![N-(6-chlorobenzo[d]thiazol-2-yl)-2-fluorobenzamide](/img/structure/B2860655.png)

![N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopentanecarboxamide](/img/structure/B2860656.png)

![1-(benzo[d]oxazol-2-yl)-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)pyrrolidine-2-carboxamide](/img/structure/B2860657.png)

![1-[3-(7-Methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoyl]piperidine-4-carboxamide](/img/structure/B2860658.png)

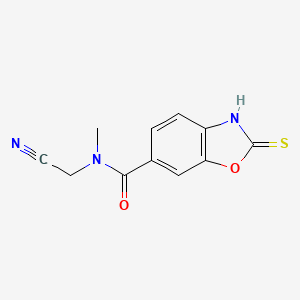

![N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2860660.png)

![2-{[2-(Trifluoromethyl)phenyl]methylene}-3-quinuclidinone](/img/structure/B2860665.png)